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Compound of Interest

Compound Name: 2,5-Diaminopyrimidine

Cat. No.: B1361531

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
diaminopyrimidine. Due to the limited availability of published experimental spectra for this
specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) data, alongside a plausible mass spectrometry fragmentation pattern. The content
is tailored for researchers, scientists, and drug development professionals, offering detailed
experimental protocols and a structured presentation of data.

Chemical Structure and Properties

o |[UPAC Name: Pyrimidine-2,5-diamine
e Molecular Formula: CaHeNa4[1]

e Molecular Weight: 110.12 g/mol [1]

e CAS Number: 22715-27-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,5-diaminopyrimidine.
These predictions are based on established principles of spectroscopy and data from
analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted in DMSO-ds

Table 1: Predicted *H NMR Data

Chemical Shift ()

Multiplicity Number of Protons  Assignment

pPpm

~7.8 Singlet 1H H-4

~7.5 Singlet 1H H-6

~6.5 Broad Singlet 2H C2-NH:2

~5.8 Broad Singlet 2H C5-NHz2
Table 2: Predicted 13C NMR Data

Chemical Shift (d) ppm Assignment

~160 C-2

~155 C-4

~145 C-6

~110 C-5
2.2. Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3450 - 3300 Strong, Broad and symmetric) of amino
groups
N-H bending (scissoring) of
1650 - 1600 Strong )
amino groups
] C=C and C=N stretching of the
1580 - 1400 Medium to Strong o
pyrimidine ring
) C-N stretching of aromatic
1350 - 1250 Medium _
amines
850 - 750 Strong C-H out-of-plane bending

2.3. Mass Spectrometry (MS)

Method: Electron lonization (El)

Table 4: Predicted Mass Spectrometry Data

miz Proposed Fragment
110 [M]* (Molecular lon)
94 [M - NH2]*

83 [M - HCNJ*

67 [M - NHz - HCN]*

53 [C3HsN]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid

sample like 2,5-diaminopyrimidine.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra to elucidate the chemical structure.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,5-diaminopyrimidine in 0.6-0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube. Ensure
the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Set the appropriate spectral width and acquisition time for both *H and 2C nuclei.
e 1H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Typically, 16-64 scans are sufficient.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (e.g., DMSO at 6 2.50 ppm).
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024 or more) will be required due to the low natural
abundance of 13C.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at & 39.52 ppm).
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3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):

e Sample Preparation:

o Grind a small amount (1-2 mg) of 2,5-diaminopyrimidine with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the mixture to a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Collect a background spectrum of the empty sample holder or a pure KBr pellet and
subtract it from the sample spectrum.

o Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

3.3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EIl):
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o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe.

e |onization:
o The sample is vaporized by heating in the ion source.

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.[2][3]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

o Data Analysis:
o Identify the molecular ion peak ([M]*) to confirm the molecular weight.
o Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2,5-Diaminopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361531#spectroscopic-data-of-2-5-
diaminopyrimidine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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